3-Fluoro-2-phenoxybenzoic acid
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Overview
Description
3-Fluoro-2-phenoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the third position and a phenoxy group at the second position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-phenoxybenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its simplicity and high yield. Another method involves the nitration of benzoic acid followed by fluorination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-phenoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and various nucleophiles.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-2-phenoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-phenoxybenzoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-methoxybenzoic acid: Similar in structure but with a methoxy group instead of a phenoxy group.
4-Fluoro-3-phenoxybenzoic acid: Similar but with the fluorine atom at the fourth position.
Uniqueness
3-Fluoro-2-phenoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a phenoxy group on the benzoic acid ring makes it particularly versatile for various synthetic and research applications.
Properties
Molecular Formula |
C13H9FO3 |
---|---|
Molecular Weight |
232.21 g/mol |
IUPAC Name |
3-fluoro-2-phenoxybenzoic acid |
InChI |
InChI=1S/C13H9FO3/c14-11-8-4-7-10(13(15)16)12(11)17-9-5-2-1-3-6-9/h1-8H,(H,15,16) |
InChI Key |
OQSBDSOYGYWWRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=C2F)C(=O)O |
Origin of Product |
United States |
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